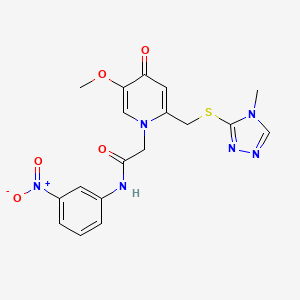

2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Beschreibung

This compound is a triazole-thioether-pyridinone hybrid with a 3-nitrophenylacetamide moiety. Its structure integrates a pyridinone ring (4-oxopyridin-1(4H)-yl) linked to a 4-methyl-4H-1,2,4-triazole-3-thiol group via a thioether bridge, further conjugated to an N-(3-nitrophenyl)acetamide chain. Such hybrids are designed to exploit the pharmacological versatility of triazoles (antimicrobial, anticancer) and the electron-withdrawing properties of the nitro group for enhanced reactivity or nonlinear optical (NLO) applications .

Eigenschaften

IUPAC Name |

2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S/c1-22-11-19-21-18(22)30-10-14-7-15(25)16(29-2)8-23(14)9-17(26)20-12-4-3-5-13(6-12)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUZXPZJVYQAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Molecular Formula : C22H21N5O3S

- Molecular Weight : 435.5 g/mol

- CAS Number : 920173-92-8

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural components, which include a triazole ring and a pyridine derivative. These moieties are known for their diverse pharmacological effects.

1. Anticancer Activity

Research indicates that compounds containing triazole and pyridine structures exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(5-methoxy...) | A549 (Lung) | 15.2 |

| 2-(5-methoxy...) | MCF7 (Breast) | 12.8 |

Studies have demonstrated that the compound's mechanism may involve the inhibition of specific kinases involved in cancer cell signaling pathways, leading to apoptosis in malignant cells .

2. Antimicrobial Activity

The compound also shows promising antimicrobial effects. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

3. Antioxidant Properties

The antioxidant activity of this compound has been assessed using DPPH and ABTS assays, showing significant potential:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 18.0 |

The antioxidant properties are likely due to the presence of methoxy and thio groups, which can donate electrons and neutralize free radicals .

The biological activities of this compound can be linked to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes like cytochrome P450, affecting drug metabolism and cancer cell survival.

- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, indicating its potential as an anticancer agent.

- Cell Line Studies : In vitro studies demonstrated that treatment with the compound led to significant cell cycle arrest in cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include triazole-thioether-acetamides and pyridinone derivatives. Key comparisons are outlined below:

Key Differences and Implications

Bromine substituents (e.g., in 2,6-dibromo-4-methylphenyl) increase molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability .

Pharmacological Activity: Compounds with oxadiazole-pyrimidine cores (e.g., ) exhibit superior antiproliferative activity compared to triazole-pyridinones, likely due to enhanced DNA intercalation. The hydroxy(phenyl)methyl substituent in reduces cytotoxicity, suggesting that nitro groups may introduce higher toxicity risks.

Physicochemical Properties: Allyl and pyridinyl groups (e.g., ) improve solubility in organic solvents, whereas the target compound’s methoxy-pyridinone core may favor crystallinity and thermal stability.

Computational Insights

- NLO Performance : Density functional theory (DFT) studies on triazole-propenamide analogues reveal that nitro groups significantly increase hyperpolarizability (β = 1.92 × 10⁻³⁰ esu) compared to chloro derivatives (β = 0.78 × 10⁻³⁰ esu) .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how are intermediates validated?

The synthesis typically involves multi-step protocols:

- Step 1 : Cyclocondensation of hydrazide derivatives with ketones or aldehydes to form triazole cores .

- Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol intermediate (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) and a halogenated pyridinone derivative .

- Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters under basic conditions (e.g., NaOH in DMF) .

Validation : Intermediates are monitored via TLC and characterized using /-NMR and IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm) .

Basic: Which spectroscopic techniques are critical for structural elucidation?

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and methoxy groups (δ ~3.8 ppm). -NMR confirms carbonyl signals (δ ~165–175 ppm) .

- IR Spectroscopy : Detects amide C=O (1660–1680 cm) and triazole C=N (1520–1560 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Basic: How is preliminary biological activity screened for this compound?

- In vitro assays : Antimicrobial activity via agar diffusion (e.g., against E. coli or S. aureus) ; cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2) .

- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Advanced: How can reaction yields be optimized for the thioether coupling step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups .

- Catalysts : Piperidine or triethylamine accelerates substitution .

- Temperature : Reflux (80–100°C) improves kinetics but requires inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiols .

Advanced: How to resolve contradictions in biological activity data across analogs?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) using analogs from structural libraries .

- Orthogonal assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill assays to rule out false positives .

- Computational docking : Identify binding pose variations in target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Advanced: What computational methods predict metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME assess bioavailability and CYP450 interactions .

- Molecular dynamics (MD) : Simulate compound stability in lipid bilayers (e.g., GROMACS) to predict membrane permeability .

- Density functional theory (DFT) : Calculate redox potentials to evaluate nitro group-mediated toxicity .

Advanced: How to identify and characterize metabolites in hepatic microsomes?

- Incubation : Use rat liver microsomes with NADPH cofactor for phase I metabolism .

- LC-MS/MS : Detect hydroxylated metabolites (e.g., +16 Da mass shift) and glucuronide conjugates (+176 Da) .

- MS/MS fragmentation : Compare product ion spectra with synthetic standards .

Advanced: How to assess compound stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 254 nm .

- Thermal stability : Accelerated stability studies (40–60°C) with Arrhenius modeling .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced: What strategies address SAR contradictions in triazole derivatives?

- Bioisosteric replacement : Substitute the 3-nitrophenyl group with 4-cyanophenyl to enhance target affinity without altering steric bulk .

- Proteolysis targeting chimeras (PROTACs) : Link the compound to E3 ligase recruiters to study degradation-specific effects .

- Covalent docking : Identify potential cysteine residues in targets for irreversible binding .

Advanced: How to scale synthesis from milligram to gram quantities without compromising purity?

- Flow chemistry : Continuous flow reactors minimize exothermic side reactions during thioether formation .

- Crystallization optimization : Use solvent mixtures (ethanol/water) to improve crystal habit and filtration efficiency .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.